2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid
Overview
Description
2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally related to 5,6,7,8-tetrahydro-2-naphthol , which has been used as a model compound in the study of photochemical transformation of certain steroids .
Mode of Action
It’s known that the compound can be synthesized via the reaction of 5,6,7,8-tetrahydro-2-naphthol with chloroacetic acid in naoh solution .
Biochemical Pathways
Action Environment
It’s known that the compound can be synthesized under reflux conditions , suggesting that it may be stable under high-temperature conditions.
Biochemical Analysis
Biochemical Properties
2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain oxidoreductases, altering their catalytic efficiency. Additionally, this compound can interact with transport proteins, facilitating or inhibiting the transport of other molecules across cellular membranes. The nature of these interactions is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism. For example, in hepatocytes, it has been shown to upregulate genes involved in detoxification processes . Additionally, it affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it exhibits a rapid onset of action, influencing cellular processes within minutes of application. Its stability and degradation over time can affect its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, altering their sensitivity to the compound . Additionally, its degradation products may have distinct biological activities, further complicating its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to elicit a biological response . Beyond this range, the compound’s effects can become detrimental, leading to adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux, altering the levels of various metabolites within the cell. Additionally, this compound can affect the activity of coenzymes, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its biological activity, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm, where it interacts with metabolic enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations can affect its function, as the compound may exert different effects depending on its subcellular environment .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMERGXVWLWRYGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672528 | |
Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-98-8 | |
Record name | 2-[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869947-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.